2,4-dimethoxy-N-(2-{4-[(2-methylpropyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide
Description
2,4-dimethoxy-N-(2-{4-[(2-methylpropyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzamide core substituted with dimethoxy groups and a pyrazolo[3,4-d]pyrimidine moiety, which is further functionalized with an amino and methylsulfanyl group.
Properties
IUPAC Name |
2,4-dimethoxy-N-[2-[4-(2-methylpropylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O3S/c1-13(2)11-23-18-16-12-24-27(19(16)26-21(25-18)31-5)9-8-22-20(28)15-7-6-14(29-3)10-17(15)30-4/h6-7,10,12-13H,8-9,11H2,1-5H3,(H,22,28)(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPMAAHHDRXGCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-(2-{4-[(2-methylpropyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide typically involves multi-step organic synthesis. The key steps include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives.
Functionalization of the pyrazolo[3,4-d]pyrimidine: Introduction of the amino and methylsulfanyl groups can be done using nucleophilic substitution reactions.
Attachment of the benzamide moiety: This step involves coupling reactions, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethoxy-N-(2-{4-[(2-methylpropyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The dimethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-dimethoxy-N-(2-{4-[(2-methylpropyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: Studies on its pharmacokinetics and pharmacodynamics can provide insights into its potential therapeutic uses.
Materials Science: Its unique structure can be explored for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-(2-{4-[(2-methylpropyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidine moiety is known to interact with enzymes or receptors, potentially inhibiting their activity. The amino and methylsulfanyl groups can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2,4-dimethoxy-N-(2-methylpropyl)aniline: Similar structure but lacks the pyrazolo[3,4-d]pyrimidine moiety.
2,3-dimethoxy-N,N,N’,N’-tetramethyl-1,4-butanediamine: Contains dimethoxy groups but has a different core structure.
Uniqueness
2,4-dimethoxy-N-(2-{4-[(2-methylpropyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide is unique due to its combination of a benzamide core with a pyrazolo[3,4-d]pyrimidine moiety, which imparts specific biological activities and chemical properties not found in the similar compounds listed above.
Biological Activity
2,4-Dimethoxy-N-(2-{4-[(2-methylpropyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide is a compound of considerable interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is characterized by its complex structure which includes a pyrazolo[3,4-d]pyrimidine moiety known for various biological effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features:
- Two methoxy groups at the 2 and 4 positions of the benzamide.
- A pyrazolo[3,4-d]pyrimidine core with a methylsulfanyl group.
- An ethyl linkage to a propylamino substituent.
Anticancer Properties
Recent studies have indicated that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer activity. For example, derivatives of this scaffold have been evaluated for their cytotoxic effects against various cancer cell lines.
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Cytotoxicity Studies :
- A study reported that similar pyrazolo compounds demonstrated varying levels of cytotoxicity against cervical (HeLa) and breast cancer (MCF7) cell lines. The most active compounds inhibited cell proliferation at concentrations as low as 7 µM by targeting key signaling pathways such as the epidermal growth factor receptor (EGFR) and protein kinase B (Akt) .
- Mechanism of Action :
Pharmacological Studies
In addition to anticancer properties, the compound's pharmacological profile has been explored:
- Inhibition of Kinases :
Case Study 1: Antitumor Activity
A specific study evaluated a series of pyrazolo derivatives including our compound against human cancer cell lines. The results indicated that while some derivatives showed promising results, others did not exhibit significant cytotoxicity within the tested concentration range. Notably, compounds with a NH group adjacent to the phenyl ring showed better kinase inhibition compared to those without it .
Case Study 2: Molecular Docking Analysis
Molecular docking studies conducted on similar compounds revealed potential binding sites on EGFR, suggesting that modifications in the chemical structure could enhance binding affinity and improve biological activity. This highlights the importance of structure-activity relationship (SAR) studies in drug design .
Table 1: Summary of Biological Activities
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 7 | EGFR Inhibition |
| Compound B | MCF7 | 11 | Akt Pathway Inhibition |
| Compound C | K562 | >50 | No significant activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
